Cas no 612043-73-9 (4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid)

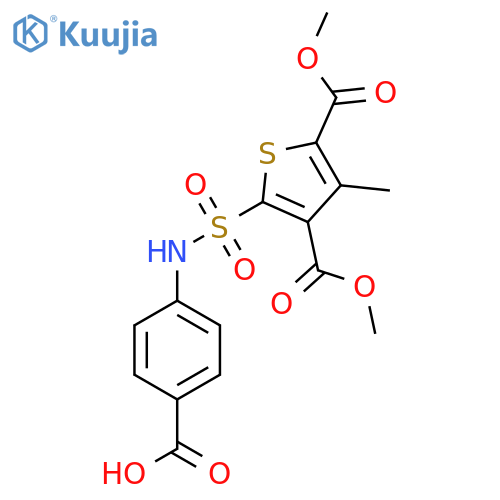

612043-73-9 structure

商品名:4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid

- SR-01000084879-1

- F1360-0644

- SR-01000084879

- 4-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]benzoic acid

- AB00685929-01

- 4-[3,5-BIS(METHOXYCARBONYL)-4-METHYLTHIOPHENE-2-SULFONAMIDO]BENZOIC ACID

- AKOS002217847

- 4-(3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid

- EU-0049034

- 612043-73-9

-

- インチ: 1S/C16H15NO8S2/c1-8-11(14(20)24-2)16(26-12(8)15(21)25-3)27(22,23)17-10-6-4-9(5-7-10)13(18)19/h4-7,17H,1-3H3,(H,18,19)

- InChIKey: BFBQYLGSELOJIA-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(C(=O)OC)C(C)=C(C(=O)OC)S1)(NC1C=CC(C(=O)O)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 413.02390878g/mol

- どういたいしつりょう: 413.02390878g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 681

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 173Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1360-0644-20μmol |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-25mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-50mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-10mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-15mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-2mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-40mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-3mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-20mg |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1360-0644-5μmol |

4-[3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]benzoic acid |

612043-73-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

612043-73-9 (4-3,5-bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamidobenzoic acid) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量